molecular formula C18H18FN B065446 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 163630-89-5

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B065446
CAS No.: 163630-89-5
M. Wt: 267.3 g/mol
InChI Key: LLRJZCQEHKIWCO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-fluorobenzaldehyde with a suitable piperidine derivative under controlled conditions. One common method includes the use of a reductive amination reaction, where 4-fluorobenzaldehyde is reacted with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence dopaminergic and serotonergic systems .

Comparison with Similar Compounds

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:

    1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological properties.

    1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with distinct effects on serotonin receptors.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP to produce entactogenic effects.

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which distinguishes it from other piperazine derivatives .

Properties

IUPAC Name

1-benzyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRJZCQEHKIWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435008
Record name 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163630-89-5
Record name 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After weighing 80 g (0.28 mol) of 1-benzyl-4-(4-fluorophenyl)-4-hydroxypiperidine and 69.0 g (0.364 mol) of p-toluenesulfonic acid monohydrate to 400 ml of chlorobenzene under stirring, the reaction mixture is boiled under reflux for 3 hours while distilling out water introduced as crystal water and the water formed in the reaction. After termination of the reaction, 100 ml of chlorobenzene are additionally distilled out under atmospheric pressure. After cooling the mixture obtained to 0° C., the precipitated title product is filtered, twice washed with 10 ml of cold acetone each and dried on the air to give a yield of 90.5 g (73%), m.p.: 180-182° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzyl bromide (52.4 mL, 441 mmol) was added to a solution of 4-(4-fluorophenyl)pyridine (Description 14, 50.87 g, 294 mmol) in acetone (500 mL) and the mixture was heated under reflux for 3 days. The mixture was cooled to room temperature and the solid was collected, washed with acetone and diethyl ether and dried in vacuo. The solid was dissolved in methanol (400 mL) and water (100 mL), cooled to 0° C. and sodium borohydride (20.6 g, 542 mmol) was added in portions. The mixture was stirred at room temperature for 1 hour, then heated to reflux for 18 hours. The mixture was cooled and the solvent was evaporated under reduced pressure. Dichloromethane (300 mL) and water (200 mL) were added and the layers were separated. The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a light brown oil (61.5 g, 78%). m/z (ES+) 268 (M+1).
Quantity
52.4 mL
Type
reactant
Reaction Step One
Quantity
50.87 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

13.8 g (100 mmol) of potassium carbonate were added to a solution of 10.0 g (46.8 mmol) of 4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine hydrochloride in 400 ml of ethanol and the reaction mixture was subsequently heated to reflux temperature. A solution of 5.8 ml (49 mmol) of benzyl bromide in 100 ml of ethanol was added dropwise within one hour and thereafter the mixture was stirred at this temperature for a further 1 hour. The reaction mixture was cooled to room temperature and filtered, the filtrate was extracted with water and ethyl acetate and finally the organic phase was dried over magnesium sulphate. After evaporation in a water-jet vacuum the crude product obtained was chromatographed on silica gel with hexane and ethyl acetate as the eluent. There were obtained 8.90 g (71% of theory) of 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine; MS: 267 (M)+.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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